molecular formula C9H6Cl2O3 B6182030 methyl 2,6-dichloro-3-formylbenzoate CAS No. 311348-58-0

methyl 2,6-dichloro-3-formylbenzoate

Cat. No.: B6182030
CAS No.: 311348-58-0
M. Wt: 233
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Safety and Hazards

Methyl 2,6-dichloro-3-formylbenzoate is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Chemical Reactions Analysis

Methyl 2,6-dichloro-3-formylbenzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2,6-dichloro-3-formylbenzoate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of methyl 2,6-dichloro-3-formylbenzoate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the chlorine atoms can undergo substitution reactions. These interactions can lead to the formation of various products, depending on the specific conditions and reagents used.

Comparison with Similar Compounds

Methyl 2,6-dichloro-3-formylbenzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of methyl 2,6-dichloro-3-formylbenzoate can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "Methyl benzoate", "2,6-dichlorobenzoyl chloride", "Sodium hydroxide", "Sodium bicarbonate", "Hydrochloric acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: Methyl benzoate is reacted with sodium hydroxide to form sodium benzoate and methanol.", "Step 2: 2,6-dichlorobenzoyl chloride is added to the reaction mixture from step 1, resulting in the formation of methyl 2,6-dichlorobenzoate.", "Step 3: The intermediate compound from step 2 is then hydrolyzed with sodium bicarbonate and water to form 2,6-dichloro-3-hydroxybenzoic acid.", "Step 4: The product from step 3 is then oxidized with sodium hypochlorite and hydrochloric acid to form methyl 2,6-dichloro-3-oxobenzoate.", "Step 5: Finally, the product from step 4 is reacted with formic acid to form methyl 2,6-dichloro-3-formylbenzoate." ] }

CAS No.

311348-58-0

Molecular Formula

C9H6Cl2O3

Molecular Weight

233

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.